[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

Catalog No.
S15022013
CAS No.
75822-21-8
M.F
C13H20O3Si
M. Wt
252.38 g/mol
Availability
In Stock
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[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

CAS Number

75822-21-8

Product Name

[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

IUPAC Name

2-(4-ethenylphenyl)ethyl-trimethoxysilane

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

InChI

InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3

InChI Key

ZXOITVITYHEIPE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC

2-(4-Ethenylphenyl)ethylsilane, with the chemical formula C13H20O3Si, is an organic silicon compound that features a silane group attached to an ethyl chain which is further connected to a phenyl group with a vinyl substituent. This compound is also known by various synonyms including S 1588 and styryl ethyl trimethoxysilane. It has a molar mass of approximately 252.38 g/mol and exhibits a boiling point of 98°C at 0.1 mmHg, along with a flash point of 97°C. The specific gravity of this compound is reported to be 1.02, indicating it is denser than water. It is sensitive to moisture, reacting slowly upon exposure .

The reactivity of 2-(4-Ethenylphenyl)ethylsilane primarily involves its trimethoxy functional groups, which can hydrolyze in the presence of moisture to form silanol groups. This hydrolysis can lead to the formation of siloxane bonds when the silane is used in polymer formulations or as a coupling agent in composite materials. Additionally, the vinyl group can participate in various addition reactions, making it useful for further functionalization or cross-linking in polymer chemistry .

The synthesis of 2-(4-Ethenylphenyl)ethylsilane typically involves the reaction of trimethoxysilane with 2-(4-ethenylphenyl)ethyl bromide or similar precursors under controlled conditions. This process may include:

  • Preparation of the Vinyl Phenyl Compound: The starting material can be synthesized through the alkylation of phenol derivatives.
  • Silane Coupling: The trimethoxysilane is then reacted with the vinyl compound using a base catalyst to facilitate the nucleophilic substitution reaction.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products .

2-(4-Ethenylphenyl)ethylsilane finds utility in several areas:

  • Adhesives and Sealants: It acts as a coupling agent that enhances adhesion between organic materials and inorganic substrates.
  • Coatings: Used in formulations for protective coatings that require improved durability and moisture resistance.
  • Composite Materials: Serves as a modifier in polymer composites to improve mechanical properties and interfacial adhesion.
  • Surface Modification: Employed in the treatment of surfaces to impart hydrophobic characteristics or improve compatibility with organic phases .

Interaction studies involving 2-(4-Ethenylphenyl)ethylsilane often focus on its behavior in composite systems or its interactions with biological membranes. These studies typically examine how the silane affects mechanical properties when incorporated into polymers or how it modifies surface characteristics when applied as a coating. Additionally, research may explore its compatibility with various fillers or reinforcements used in composite materials .

Several compounds share structural similarities with 2-(4-Ethenylphenyl)ethylsilane, including:

Compound NameChemical FormulaCAS Number
2-(3-Ethenylphenyl)ethyl(trimethoxy)silaneC13H20O3Si75822-21-8
2-(2-Ethenylphenyl)ethyl(trimethoxy)silaneC13H20O3Si52783-38-7
Trimethoxysilane derivatives (general category)VariesVaries

Uniqueness

2-(4-Ethenylphenyl)ethylsilane is unique due to its specific ethylene substitution on the phenyl ring, which may impart distinct reactivity profiles compared to other derivatives like 2-(3-Ethenylphenyl)ethyl(trimethoxy)silane or 2-(2-Ethenylphenyl)ethyl(trimethoxy)silane. This structural variation can influence its performance in applications such as adhesion and surface modification, making it particularly valuable in specialized formulations where such properties are critical .

Hydrogen Bond Acceptor Count

3

Exact Mass

252.11817103 g/mol

Monoisotopic Mass

252.11817103 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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